![molecular formula C12H13NO4S B12315585 (2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid](/img/structure/B12315585.png)
(2E)-3-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid is a compound that belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
The synthesis of 3-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
3-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
3-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: It is being investigated for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Mechanism of Action
The mechanism of action of 3-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis. Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
3-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid can be compared with other similar compounds such as thiazolidin-2,4-dione and 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid pinacol ester . These compounds share similar structural features but differ in their specific substituents and biological activities. For instance, thiazolidin-2,4-dione is known for its hypoglycemic activity through PPAR-γ receptor activation, while 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)-2-methylphenylboronic acid pinacol ester exhibits antimicrobial properties .
Properties
Molecular Formula |
C12H13NO4S |
|---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
(E)-3-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H13NO4S/c14-12(15)7-4-10-2-5-11(6-3-10)13-8-1-9-18(13,16)17/h2-7H,1,8-9H2,(H,14,15)/b7-4+ |
InChI Key |
BSJXBECDACDIBZ-QPJJXVBHSA-N |
Isomeric SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)/C=C/C(=O)O |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


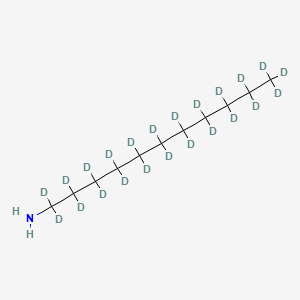
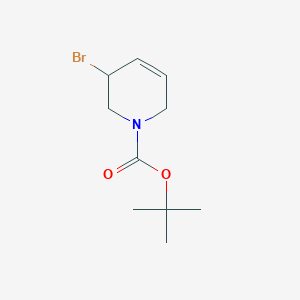
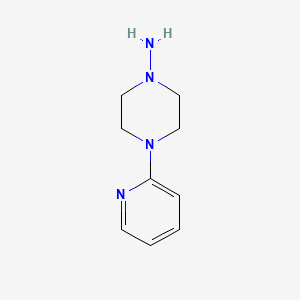
![(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315512.png)
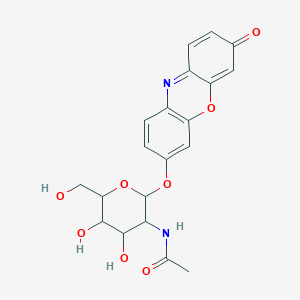
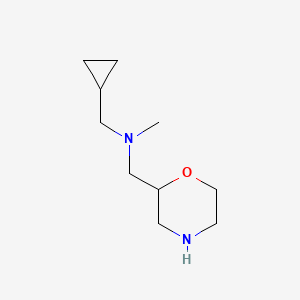

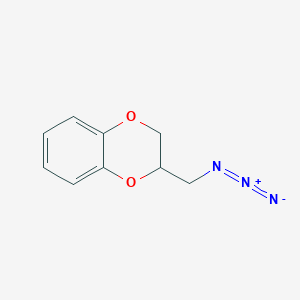
![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
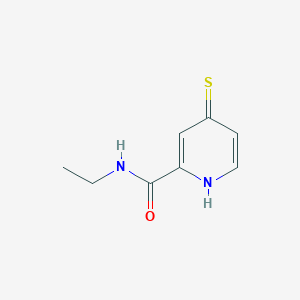

![Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate](/img/structure/B12315572.png)

![3-[(Cyclohexyloxy)methyl]-2-methylaniline](/img/structure/B12315590.png)
